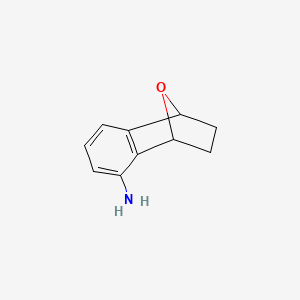
1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine is a chemical compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.2 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . It is a heterocyclic compound that contains both an epoxide and an amine functional group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with epoxidizing agents followed by amination . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Naphthoquinones.
Reduction Products: Diols.
Substitution Products: N-alkylated or N-acylated derivatives.
科学的研究の応用
1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine involves its interaction with specific molecular targets and pathways. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: Similar structure but lacks the epoxide ring.
5,6,7,8-Tetrahydro-1-naphthylamine: Another naphthalene derivative with different functional groups.
Uniqueness
1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine is unique due to the presence of both an epoxide and an amine functional group, which provides it with distinct reactivity and versatility in chemical synthesis .
生物活性
1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as naphthalene derivatives. Its structure includes a tetrahydronaphthalene moiety with an epoxide functional group, which is crucial for its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study published in Molecules reported that the compound showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Case Study 2 : Research indicated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Case Study 3 : In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced cell death. The protective effects were attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activities .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Activity : It enhances cellular antioxidant defenses by upregulating the expression of genes involved in antioxidant enzyme production.
- Antimicrobial Action : The epoxide group may interact with microbial cell membranes or essential proteins leading to cell death.
Data Summary Table
| Biological Activity | Target Organism/Cell Line | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Antimicrobial | Escherichia coli | 64 µg/mL | Protein interaction |
| Neuroprotective | Neuronal Cells | N/A | ROS modulation |
特性
IUPAC Name |
11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-7-3-1-2-6-8-4-5-9(12-8)10(6)7/h1-3,8-9H,4-5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHILHWLHCSISQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1O2)C=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














